![molecular formula C9H11F2N B179021 3-(3,5-Difluorophenyl)propan-1-amine CAS No. 105219-40-7](/img/structure/B179021.png)
3-(3,5-Difluorophenyl)propan-1-amine
Overview
Description
“3-(3,5-Difluorophenyl)propan-1-amine” is a fluorinated compound . It is structurally similar to amphetamine .
Molecular Structure Analysis
The molecular structure of “3-(3,5-Difluorophenyl)propan-1-amine” is represented by the Inchi Code:1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2
. This indicates that the compound consists of 9 carbon atoms, 11 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom. Physical And Chemical Properties Analysis
“3-(3,5-Difluorophenyl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 171.19 .Scientific Research Applications
Chemical Synthesis and Material Development
3-(3,5-Difluorophenyl)propan-1-amine and its derivatives have been utilized in various chemical synthesis processes and material development. The Hexadentate N3O3 amine phenols, which are derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, were prepared and characterized, demonstrating their potential use in creating complex molecular structures with applications in material science and chemistry (Liu et al., 1993). Furthermore, the synthesis of tertiary amines, including derivatives of 3-(3,5-Difluorophenyl)propan-1-amine, showcased their inhibitory performance on carbon steel corrosion, suggesting applications in material preservation and engineering (Gao et al., 2007).
Organic Electronics
The compound's derivatives have been used in the development of organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamine and its dimer were synthesized, characterizing their performance in OLEDs. The study highlighted the potential of these materials in improving device efficiency and luminance, marking a significant contribution to the field of organic electronics (Li et al., 2012).
Anticancer Research
Derivatives of 3-(3,5-Difluorophenyl)propan-1-amine have been investigated for their anticancer properties. The compounds 1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones were synthesized and showed significant cytotoxic activities against human tumor cell lines, suggesting a promising avenue for the development of new anticancer agents (Yamali et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(3,5-difluorophenyl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIWLNDDJBKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)propan-1-amine |
Synthesis routes and methods
Procedure details
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